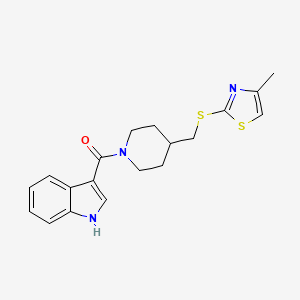

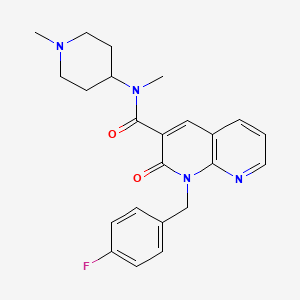

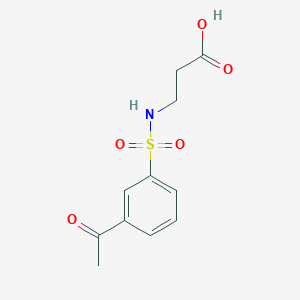

![molecular formula C14H13ClN2OS B2851879 5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 2097933-25-8](/img/structure/B2851879.png)

5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK2330672 and is a potent inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).

Aplicaciones Científicas De Investigación

Kinase Inhibition for Cancer Therapy

This compound is structurally similar to pexidartinib , a known kinase inhibitor used in cancer therapy. It targets receptor tyrosine kinases like CSF-1R, c-Kit, and Flt-3, which are implicated in various cancers. By inhibiting these kinases, the compound could potentially be used to treat tenosynovial giant cell tumors and other malignancies .

Suzuki–Miyaura Cross-Coupling Reactions

The compound could serve as a boron reagent in Suzuki–Miyaura cross-coupling reactions. This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds, which are essential in pharmaceuticals, agrochemicals, and organic materials synthesis .

Protodeboronation Studies

In the field of organic synthesis, studying the protodeboronation of boronic esters is crucial. This compound, due to its boron-containing structure, could be used to investigate the mechanisms and optimize conditions for protodeboronation, which is a key step in many synthetic pathways .

Development of New Pharmaceuticals

Given its structural similarity to pexidartinib, this compound could be a precursor or an intermediate in the synthesis of new pharmaceuticals. Its role in the development of kinase inhibitors could be particularly valuable in creating new treatments for diseases where kinase activity is dysregulated .

Crystallography and Solid-State Chemistry

The compound’s ability to form crystals suitable for X-ray structure determination makes it valuable in crystallography. Understanding its crystal structure and intermolecular interactions can provide insights into the design of more stable and effective pharmaceuticals .

Physicochemical Property Analysis

The compound’s diverse intermolecular interactions, such as hydrogen bonding, make it an excellent candidate for studying physicochemical properties. These studies can inform the compound’s solubility, stability, and formulation strategies for drug development .

Mecanismo De Acción

Target of Action

The primary target of 5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .

Mode of Action

The compound interacts with the S1 subsite of FXa . This interaction allows for the combination of good oral bioavailability and high potency . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity .

Biochemical Pathways

The compound inhibits FXa, which leads to antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Pharmacokinetics

The compound has good oral bioavailability This means it can be absorbed effectively in the gastrointestinal tract and reach systemic circulation

Result of Action

The result of the compound’s action is a decrease in thrombin generation, leading to diminished activation of coagulation and platelets . This results in antithrombotic effects .

Propiedades

IUPAC Name |

5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c15-13-6-5-12(19-13)14(18)17-8-9-1-4-11(16-7-9)10-2-3-10/h1,4-7,10H,2-3,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDIRGLEBHGQCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

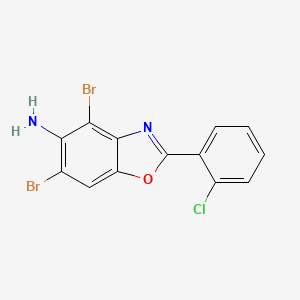

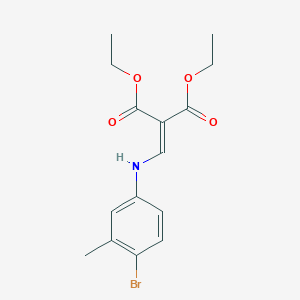

![(Z)-ethyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2851796.png)

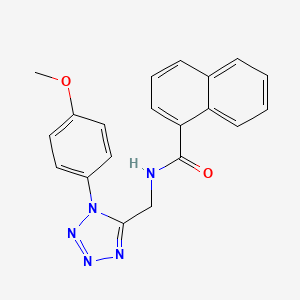

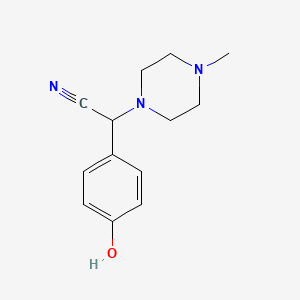

![[4-[(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2851801.png)

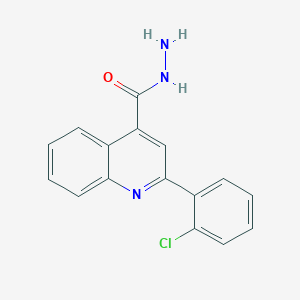

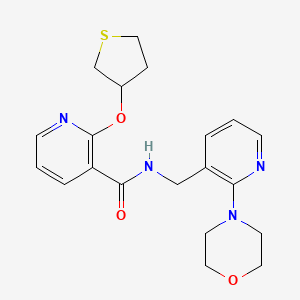

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2851808.png)

![3-(4-fluorophenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2851811.png)

![N-[2-[[1-(2-Hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2851813.png)